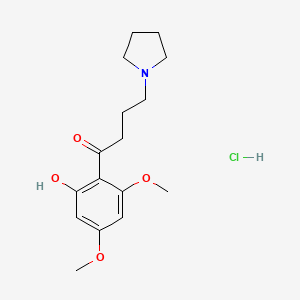

Buflomedil impurity (o-desmethyl)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Buflomedil impurity (o-desmethyl) is a biomedical product used in drug analysis and pharmaceutical therapy . This impurity is derived from Buflomedil, a drug used to treat peripheral vascular diseases like Raynaud’s phenomenon and intermittent claudication .

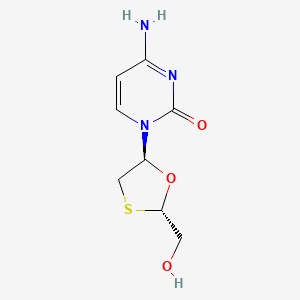

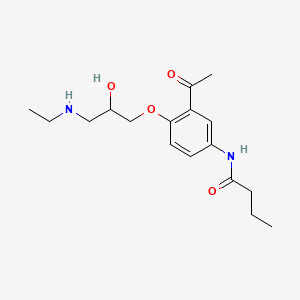

Molecular Structure Analysis

The molecular formula of Buflomedil impurity (o-desmethyl) is C16H24ClNO4 . Its molecular weight is 329.82 g/mol . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis

Buflomedil impurity (o-desmethyl) has a molecular weight of 329.82 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 329.1393859 g/mol . The topological polar surface area is 59 Ų .科学的研究の応用

Pharmacological Effects and Clinical Applications

- Neuroprotective and Vasoactive Properties : Buflomedil has been investigated for its neuroprotective effects in conditions like cerebral ischemia and peripheral arterial diseases. Its application in improving cerebral blood flow and energy metabolism, as well as its smooth muscle relaxant effect on cerebral blood vessels, demonstrates its therapeutic potential in cerebrovascular diseases (Briguglio et al., 2005).

- Treatment of Intermittent Claudication : Clinical trials have evaluated buflomedil's efficacy for treating intermittent claudication, a condition caused by occlusive arterial disease, showcasing moderate improvements in walking distances for patients (Backer & Stichele, 2013).

Analytical and Bioequivalence Studies

- Analytical Methods : Various high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) methods have been developed for the determination of buflomedil in biological fluids, aiding in pharmacokinetic and bioequivalence studies. These methods offer sensitivity, specificity, and are suitable for clinical and forensic toxicology applications (Ren et al., 2013).

- Bioequivalence Studies : The developed LC-MS/MS methods have been successfully applied to bioequivalence studies of buflomedil hydrochloride preparations, demonstrating their utility in the regulatory and development process for generic formulations.

Drug Delivery and Formulation Research

- Transdermal and Topical Delivery : Research has focused on developing buflomedil-loaded liposomes and transdermal patches to enhance drug delivery and bioavailability, particularly for wound healing and peripheral vascular diseases. This includes investigating the effects of buflomedil on wound repair and its delivery via liposomes to improve therapeutic outcomes (Roesken et al., 2000).

Hemorheological Effects

- Influence on Blood Rheology : Studies have explored buflomedil's impact on blood rheology, particularly in diabetic subjects with intermittent claudication, indicating its effect on platelet aggregation and potential benefits in improving hemorheological parameters and clinical symptoms (Diamantopoulos et al., 2001).

作用機序

Target of Action

Buflomedil impurity (o-desmethyl) is derived from Buflomedil, a drug used to treat peripheral vascular diseases like Raynaud’s phenomenon and intermittent claudication . The primary targets of Buflomedil are the blood vessels in the peripheral vascular system .

Mode of Action

It is known that buflomedil, from which this impurity is derived, acts on the peripheral vascular system to alleviate symptoms of diseases like raynaud’s phenomenon and intermittent claudication .

Biochemical Pathways

As an impurity derived from buflomedil, it may be involved in the same or similar pathways as buflomedil, which are related to the regulation of blood flow in the peripheral vascular system .

Pharmacokinetics

The mean biological half-life of the drug was 2.97 h for oral administration and 3.25 h for intravenous dose . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .

Result of Action

As an impurity derived from buflomedil, it may have similar effects, which include improving blood flow in the peripheral vascular system .

特性

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUKXZJPJKYJEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

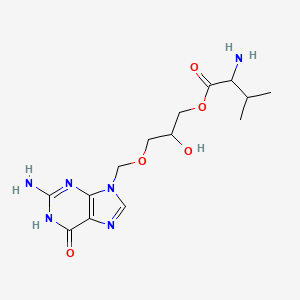

![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)